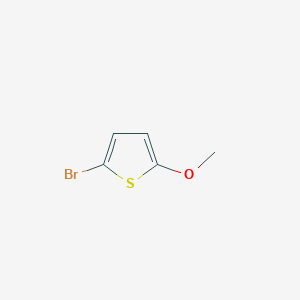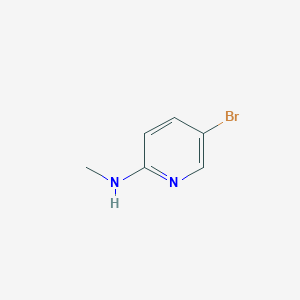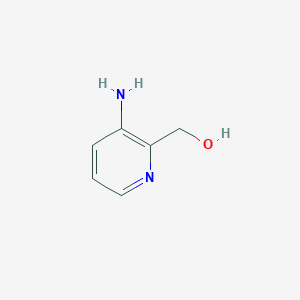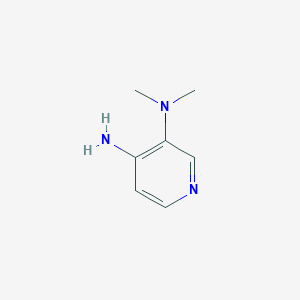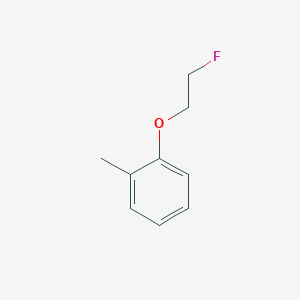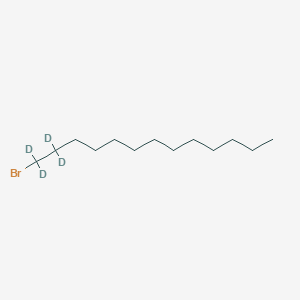
1-Bromotridecane-1,1,2,2-d4
Übersicht
Beschreibung
1-Bromotridecane-1,1,2,2-d4, also known as Tridecyl-1,1,2,2-d4 bromide, is a deuterated compound with the molecular formula CH3(CH2)10CD2CD2Br. It is a brominated alkane where four hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Wissenschaftliche Forschungsanwendungen
1-Bromotridecane-1,1,2,2-d4 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the kinetics and pathways of chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new materials and in the study of polymerization processes.
Wirkmechanismus
Target of Action
1-Bromotridecane-1,1,2,2-d4 is a stable isotope of 1-Bromotridecane
Mode of Action
As a brominated compound, it may participate in various chemical reactions, potentially influencing biological systems .
Pharmacokinetics
The compound’s physical properties such as its boiling point (148-150 °c/10 mmhg), melting point (4-7 °c), and density (1046 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromotridecane-1,1,2,2-d4 can be synthesized through the bromination of tridecane-1,1,2,2-d4. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of deuterated tridecane as a starting material is crucial for maintaining the isotopic integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromotridecane-1,1,2,2-d4 primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): Typically involves strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Nucleophilic Substitution (SN1): Often carried out in polar protic solvents like water or alcohols with weak nucleophiles such as water or alcohols.
Elimination Reactions: Can be induced using strong bases like potassium tert-butoxide (t-BuOK) in solvents like tert-butanol.
Major Products:
Substitution Reactions: Depending on the nucleophile, products can include tridecane-1,1,2,2-d4 derivatives such as tridecanol, tridecanenitrile, or tridecane ethers.
Elimination Reactions: Typically yield alkenes such as tridecene-1,1,2,2-d4.
Vergleich Mit ähnlichen Verbindungen
1-Bromotridecane-1,1,2,2-d4 can be compared with other deuterated brominated alkanes such as:
1-Bromooctane-d17: Similar in structure but with a shorter carbon chain.
1-Bromodecane-10,10,10-d3: Similar in structure but with a different isotopic labeling pattern.
1-Bromohexadecane-16,16,16-d3: Similar in structure but with a longer carbon chain.
Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for precise studies in various scientific fields. Its intermediate carbon chain length makes it versatile for different applications compared to shorter or longer chain analogs .
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-IDPVZSQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584001 | |
| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-45-9 | |
| Record name | 1-Bromo(1,1,2,2-~2~H_4_)tridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-45-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


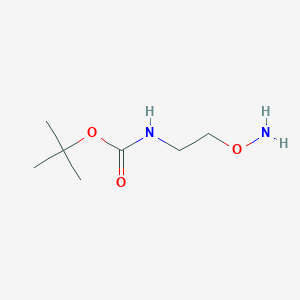
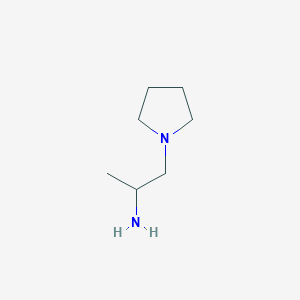
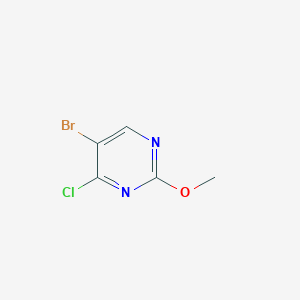
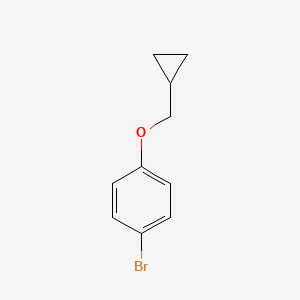
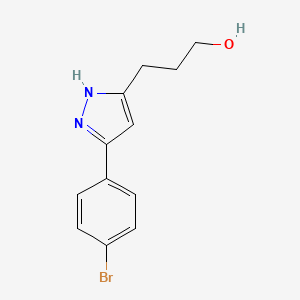
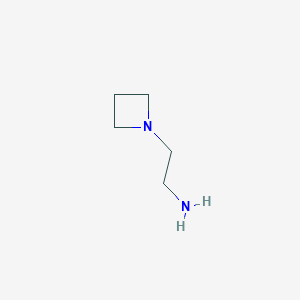
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
